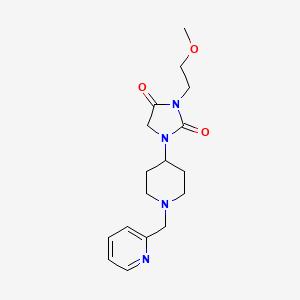

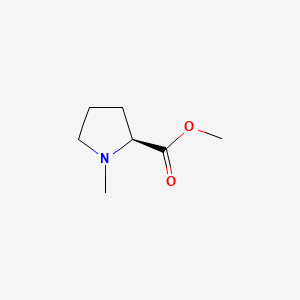

![molecular formula C15H16N2S2 B2370382 2-(isopropylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine CAS No. 478246-82-1](/img/structure/B2370382.png)

2-(isopropylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(isopropylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Molecular Structure Analysis

Pyrimidines are six-membered 1,3-diazine ring compounds containing nitrogen at the 1st and 3rd positions . The specific molecular structure of “this compound” is not provided in the retrieved information.Scientific Research Applications

Synthesis Strategies

- Dissymmetric 2,4-Di(het)aryl-Pyrido[3,2-d]Pyrimidines Synthesis : A route to dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines, involving palladium-catalyzed reactions with 2-chloro-4-isopropylsulfanyl-pyrido[3,2-d]pyrimidine, has been reported. This process opens up new avenues for synthesizing bis-functionalized pyrimidine series (Tikad et al., 2007).

Antitumor and Anticancer Applications

- Antitumor Activities : A study synthesized 4,5-dihydro-1H-thiochromeno[4,3-d]pyrimidine derivatives and evaluated their antitumor activities against human cancer cell lines, with some compounds showing significant activities (Guo et al., 2012).

- Anti Cervical Cancer Activity : Novel 5H-Thiochromeno[4,3-d]pyrimidine derivatives demonstrated potent anti-cervical cancer agents against the Human Cervical Cell Line HeLa, offering new potential treatments for cervical cancer (Pandya & Naliapara, 2020).

Antibacterial and Anti-biofilm Activities

- Synthesis of Thiochromeno[3,4-d]pyrimidines : Thiochromeno[3,4-d]pyrimidine derivatives have shown promising antibacterial and anti-biofilm activities against various strains, highlighting their potential as antibacterial agents (Suresh et al., 2016).

- Anticancer and Antibacterial Agents : N-Nucleosides of 4H-Thiochromeno(2,3-d)pyrimidine-10-Sulfone were synthesized as potential anticancer and antibacterial agents, demonstrating significant activity in vitro (Alshammari et al., 2013).

Novel Syntheses and Applications

- Novel Thiochromeno[4,3-d]pyrimidine Derivatives : An innovative one-pot synthesis of thiochromeno[4,3-d]pyrimidine derivatives has been developed, with compounds showing potential in antibacterial applications (Etemadi et al., 2016).

- Molecular Structure Study : A spectral study of the molecular structure of some 2-methylthio-6-methyl-4-alkyl- and alkylaminopyrimidines provided insights into the isomeric forms and potential applications in molecular structure analysis (Shagidullin et al., 2011).

Mechanism of Action

Target of Action

The compound 2-(isopropylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine is a pyrimidine derivative. Pyrimidine derivatives have been reported to target various proteins and enzymes, including tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS, and fibroblast growth factor receptors . These targets play crucial roles in cellular processes such as cell growth, differentiation, migration, and metabolism .

Mode of Action

Pyrimidine derivatives are known to inhibit their targets, thereby disrupting the normal functioning of the cell . For instance, inhibition of tyrosine kinase can prevent the phosphorylation of proteins, a key step in signal transduction pathways .

Biochemical Pathways

The compound, being a pyrimidine derivative, is likely to affect the purine and pyrimidine salvage pathways . These pathways are responsible for the synthesis and recycling of purines and pyrimidines, which are essential components of nucleic acids . Disruption of these pathways can lead to imbalances in nucleotide pools, affecting DNA and RNA synthesis .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. In general, inhibition of the targets mentioned above can lead to disruption of cellular processes, potentially leading to cell death . This makes pyrimidine derivatives potential candidates for anticancer agents .

properties

IUPAC Name |

9-methyl-2-propan-2-ylsulfanyl-5H-thiochromeno[4,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2S2/c1-9(2)19-15-16-7-11-8-18-13-5-4-10(3)6-12(13)14(11)17-15/h4-7,9H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJMEQBZRQPGGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SCC3=CN=C(N=C32)SC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

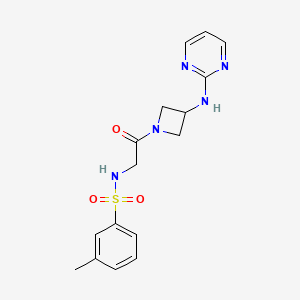

![2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B2370302.png)

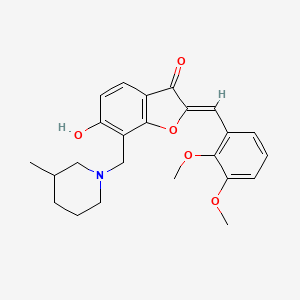

![N'-[7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2370305.png)

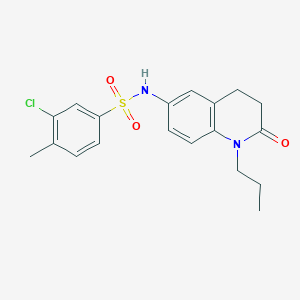

![2-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2370306.png)

![2-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2370307.png)

![1-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2370310.png)

![(S)-N-[(2-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2370312.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]acetamide](/img/structure/B2370314.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-3,4-difluorobenzamide](/img/structure/B2370319.png)